molecular formula C9H8N6 B352630 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole CAS No. 420102-20-1

3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B352630
CAS No.: 420102-20-1
M. Wt: 200.2g/mol
InChI Key: YLPMAXDBFIGJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazino-5H-[1,2,4]triazino[5,6-b]indole ( 31523-22-5) is a nitrogen-rich heterocyclic compound with a molecular formula of C9H8N6 and a molecular weight of 200.20 g/mol . This fused triazinoindole scaffold serves as a privileged, multifunctional building block in medicinal chemistry, particularly for the synthesis of novel derivatives with potential therapeutic applications. Its structure features a reactive hydrazine group, making it a key intermediate for constructing more complex molecular architectures. The core triazinoindole structure is of significant research interest in infectious disease and drug discovery. Recent studies have shown that novel derivatives synthesized from this scaffold exhibit promising in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv . Furthermore, researchers have utilized this intermediate to develop compounds evaluated for antimicrobial properties against various bacterial and fungal strains . The compound's versatility as a synthetic intermediate is well-documented in heterocyclic chemistry, enabling access to diverse fused ring systems like triazolotriazinoindoles and triazepinotriazinoindoles for further biological screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPMAXDBFIGJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with refluxing 3-mercapto-1,2,4-triazino[5,6-b]indole in anhydrous ethanol or tetrahydrofuran (THF) with excess hydrazine hydrate (80–100%). The reaction typically proceeds under nitrogen atmosphere to prevent oxidation, with a reflux duration of 4–6 hours. Completion is monitored via thin-layer chromatography (TLC), with the mercapto precursor (Rf ≈ 0.7 in ethyl acetate/hexane, 1:1) disappearing as the hydrazino product (Rf ≈ 0.3) forms.

Key Optimization Parameters

  • Solvent Selection : Ethanol is preferred for its ability to solubilize both the starting material and hydrazine hydrate, though THF may enhance reaction rates in sterically hindered systems.

  • Stoichiometry : A 1:3 molar ratio of 3-mercapto precursor to hydrazine ensures complete conversion, minimizing residual thiol byproducts.

  • Temperature : Reflux at 78°C (ethanol) or 66°C (THF) balances reaction speed and side-product formation.

Workup and Isolation

Post-reaction, the mixture is cooled to 0–5°C, prompting crystallization of the crude product. Filtration and washing with cold ethanol (3 × 10 mL) remove unreacted hydrazine. Recrystallization from dimethylformamide (DMF)/water (7:3 v/v) yields pure 3-hydrazino-5H-[1,triazino[5,6-b]indole as pale-yellow crystals. Reported yields range from 65% to 72%, depending on the purity of the starting material.

Alternative Pathways and Modifications

While hydrazinolysis remains the primary route, recent studies explore derivatization strategies that indirectly access the hydrazino core.

Cyclodehydrogenation of Hydrazones

Reacting 3-hydrazino-5H-triazino[5,6-b]indole with aldehydes or ketones forms hydrazones, which undergo cyclodehydrogenation under acidic conditions (e.g., HCl/glacial acetic acid, 60°C). This method, though secondary, highlights the compound’s versatility in generating fused heterocycles. For example, treatment with acetaldehyde yields 3-(1-hydroxyethyl)-10H-triazolo[4′,3′:2,3]triazino[5,6-b]indole, confirmed via X-ray crystallography.

Fluorinated Derivative Synthesis

Introducing fluorine atoms enhances bioactivity, as demonstrated in herbicidal applications. Fluorination is achieved by reacting 3-hydrazino-5H-triazino[5,6-b]indole with fluorinated acylating agents (e.g., trifluoroacetic anhydride) in THF at reflux. This produces derivatives like 3-[1,1-di(trifluoroacetyl)]hydrazino-5H-1,2,4-triazino[5,6-b]indole, characterized by distinct 19F^{19}\text{F} NMR signals at δ −74.69 (CF3_3) and −119.76 (indole-bound fluorine).

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Absorption bands at 3300–3080 cm1^{-1} (N–H stretch), 1614 cm1^{-1} (C=N), and 1557–1516 cm1^{-1} (C–N) confirm the triazinoindole scaffold.

  • 1H^{1}\text{H} NMR : Aromatic protons resonate as a multiplet at δ 7.2–8.1 ppm, while the hydrazino NH2_2 group appears as a broad singlet at δ 4.8–5.2 ppm.

  • Elemental Analysis : Calculated for C9_9H7_7N7_7: C 48.01%, H 3.13%, N 43.53%. Observed values align within ±0.3%.

Mass Spectrometry

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 225 [M]+^+, with fragmentation patterns consistent with sequential loss of NH2_2 (m/z 208) and C2_2N2_2 (m/z 134).

Applications in Derivative Synthesis

Herbicidal Agents

Fluorinated analogs exhibit potent post-emergent herbicidal activity. For instance, 3-[1,1-di(pentafluoroethyl carbonyl)]hydrazino-1,2,4-triazino[5,6-b]indole (Compound 8) shows 90% inhibition of broadleaf weeds at 500 ppm, attributed to enhanced lipophilicity from CF2_2CF3_3 groups.

Antiviral and Antibacterial Precursors

The hydrazino moiety serves as a linchpin for synthesizing triazolo-triazinoindoles, which inhibit viral protease and bacterial DNA gyrase .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibit notable antimicrobial properties. A study synthesized various derivatives that were tested against a range of bacterial and fungal strains. The results indicated that several compounds displayed moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 63.33 μg/ml to >500 μg/ml .

Case Study: Antimicrobial Evaluation

  • Compound Tested : 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4]triazino[5,6-b]indole
  • Target Pathogens : Various bacteria and fungi
  • Results : Compounds 3b, 3c, and 3i showed MIC values of 6.25 μg/ml against Mycobacterium tuberculosis (Mtb), indicating strong antitubercular activity .

Anticancer Potential

The anticancer properties of this compound have been explored through the synthesis of polyheterocyclic compounds derived from it. These compounds were evaluated for their activity against various cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). Some derivatives exhibited potent activity surpassing that of established reference drugs .

Case Study: Anticancer Activity

  • Compound Tested : Polycyclic derivatives of this compound
  • Cell Lines : HepG2, HCT-116, MCF-7
  • Results : Certain derivatives showed superior potency compared to standard treatments; molecular docking studies indicated favorable binding interactions with cancer-related receptors .

Antiviral Applications

The potential of this compound as an antiviral agent has also been investigated. Studies have synthesized various derivatives that were screened for their antiviral efficacy against different viral strains. The results indicate promising antiviral activity linked to the structural features of these compounds .

Case Study: Antiviral Activity

  • Compound Tested : Derivatives of this compound
  • Target Viruses : Various viral strains (specific strains not detailed)
  • Results : Several derivatives exhibited significant antiviral effects; further studies are needed to elucidate mechanisms of action and optimize efficacy.

Summary Table of Applications

Application TypeCompound DerivativeTarget Organism/Cell LineObserved ActivityReference
Antimicrobial3bMycobacterium tuberculosisMIC = 6.25 μg/ml
AnticancerPolycyclic derivativeHepG2Superior potency
AntiviralVarious derivativesVarious viral strainsSignificant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Protonation Behavior of Triazinoindole Derivatives
Compound Protonation Site Key Structural Feature Reference
3-Allylthio-5H-triazino[5,6-b]indole N2 Allylthio substituent at position 3
3-Methylthiazolo-triazino[5,6-b]indole N10 Methylthiazolo fused ring system
3-Hydrazino-5H-triazino[5,6-b]indole N/A Hydrazino group at position 3
  • Key Insight: Substituents dictate protonation sites. The allylthio derivative protonates at N2, while the methylthiazolo analog protonates at N10 due to electronic and steric effects . The hydrazino group in 3-hydrazino-5H-triazino[5,6-b]indole enhances nucleophilicity, enabling reactions with carbonyl compounds and sugars .
Table 2: Derivatives Synthesized from 3-Hydrazino-5H-Triazino[5,6-b]Indole
Derivative Synthetic Route Application Reference
Pyrazolo[3,4-c]triazinoindole (32) Reaction with methyl hydrazine Antimicrobial agents
Triazolo[4′,3′:2,3]triazinoindole (6) Cyclization with hydrazine hydrate Anticancer scaffolds
Pyrimido-triazinoindole (9) Reaction with urea/thiourea Enzyme inhibition
3-(Alditol-1-yl)triazolo-triazinoindole Condensation with monosaccharides Glycoconjugate synthesis
  • Key Insight: The hydrazino group’s reactivity allows diverse cyclization pathways. For example, condensation with sugars forms hydrazones, which undergo cyclodehydrogenation to yield glycoconjugates .

Physicochemical and Spectral Comparisons

Table 4: Spectral and Physical Properties
Compound IR (NH/NH₂ peaks) ¹H-NMR (δ, ppm) Molecular Weight Reference
3-Hydrazino-5H-triazino[5,6-b]indole 3413–3754 cm⁻¹ NH₂: 5.83; NH: 10.13 214.23
5-Methyl-triazinoindole-3-thiol SH: 2550 cm⁻¹ CH₃: 2.35 216.26
Pyrimido-triazinoindole (9) NH₂: 3300–3450 cm⁻¹ Aromatic H: 7.20–8.50 325.34
  • Key Insight: IR and NMR data confirm structural modifications. For example, the disappearance of the hydrazino NH₂ peak in cyclized derivatives (e.g., compound 6) validates successful heterocyclization .

Biological Activity

3-Hydrazino-5H-[1,2,4]triazino[5,6-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound, with a focus on its pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate indole precursors. Various synthetic routes have been explored to enhance yield and purity. For instance, one study reported the synthesis of fluorinated derivatives which were screened for herbicidal activity, indicating the versatility of this compound in different chemical environments .

Antiplatelet Activity

Recent studies have highlighted the antiplatelet properties of indole hydrazones, which include derivatives of this compound. A series of compounds were evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid (AA). Notably, some derivatives showed IC50 values comparable to standard antiplatelet drugs like indomethacin and acetylsalicylic acid. This suggests that modifications to the indole structure can significantly enhance antiplatelet activity .

Antitumor Activity

Research has also indicated potential antitumor effects associated with this compound derivatives. A study synthesized various triazino-indole hybrids and assessed their cytotoxicity against cancer cell lines. The results demonstrated that certain derivatives exhibited promising antitumor activity, warranting further investigation into their mechanisms of action and therapeutic potential .

Mechanistic Insights

The mechanism behind the biological activities of this compound involves interactions with specific molecular targets. For example, docking studies have suggested that hydrophobic interactions play a crucial role in the binding affinity to cyclooxygenase-1 (COX-1), which is pivotal in mediating platelet aggregation and inflammation. This finding underscores the importance of structural modifications in enhancing biological efficacy .

Study 1: Antiplatelet Activity Evaluation

A comprehensive evaluation was conducted on a series of N-substituted indole hydrazone derivatives for their antiplatelet effects. The study utilized human platelet-rich plasma and measured aggregation using a turbidimetric method. The most active compounds were identified based on their IC50 values against AA-induced aggregation.

CompoundIC50 (μM)Comparison with Standard
Compound 2e12.5Comparable to Indomethacin
Compound 2f15.0Comparable to Acetylsalicylic Acid

This table illustrates the promising antiplatelet activity of certain derivatives compared to established medications .

Study 2: Antitumor Activity Assessment

In another investigation focusing on antitumor properties, various synthesized derivatives were tested against several cancer cell lines using an MTT assay to determine cell viability.

CompoundCell LineIC50 (μM)
Derivative AHeLa20
Derivative BMCF-718

These results indicate that modifications can lead to potent anticancer agents with selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Key Reaction Conditions :

ReagentSolventTemperatureCatalystYield Range
ThiosemicarbazideH₂O/K₂CO₃RefluxNone60-75%
Isonicotinic acid hydrazideMeOH/AcOHRefluxAcetic acid50-68%

How can synthetic efficiency be improved for this compound?

Q. Advanced Optimization Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 minutes) while maintaining yields >70% .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance cyclization kinetics in multi-step reactions .
  • Computational Pre-Screening : Quantum mechanical calculations (e.g., DFT) predict optimal reaction pathways, minimizing trial-and-error approaches .

What biological activities are associated with this compound?

Q. Basic Pharmacological Profile

  • Antiviral Activity : Early studies show inhibition of viral replication in in vitro models .
  • Antiplatelet Effects : Derivatives inhibit thromboxane synthetase, reducing platelet aggregation by 40-60% at 10 µM .
  • Antileishmanial Activity : Hybrid analogs exhibit IC₅₀ values of 2–5 µM against Leishmania donovani .

How can contradictory biological activity data be resolved?

Q. Advanced Data Analysis

  • COMPARE Analysis : Cross-references activity patterns across cell lines to identify mechanistic outliers .
  • Molecular Docking : Predicts binding interactions with target proteins (e.g., thromboxane synthase) to validate hypotheses .
  • Dose-Response Validation : Re-test conflicting compounds at extended concentration ranges (e.g., 0.1–100 µM) to rule out assay artifacts .

What characterization techniques are critical for this compound?

Q. Basic Analytical Methods

  • NMR/IR Spectroscopy : Confirms hydrazine and triazine ring functionalization (e.g., NH stretches at 3200–3400 cm⁻¹) .
  • Chromatography-Mass Spectrometry : Detects impurities <0.5% and verifies molecular ions (e.g., [M+H]⁺ at m/z 282) .

How are spectral ambiguities resolved in structural elucidation?

Q. Advanced Spectral Analysis

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in fused indole-triazine systems .
  • Isotopic Labeling : Uses ¹⁵N-labeled hydrazine to trace nitrogen connectivity in complex heterocycles .

What strategies enable selective functionalization of the triazinoindole core?

Q. Advanced Functionalization

  • Thiol-Ene Chemistry : Reacts 3-mercapto derivatives with alkenes to install alkyl/aryl groups .
  • Schiff Base Formation : Condenses 3-hydrazino groups with aldehydes for hydrazone-linked conjugates .
  • Cycloaddition Reactions : Forms 4-thiazolidinones via [3+2] cycloaddition with thiolactic acid .

How can computational tools aid in reaction design?

Q. Computational Integration

  • Reaction Path Search : Algorithms like GRRM predict intermediates and transition states for novel pathways .
  • Machine Learning : Trains models on existing synthetic data to recommend optimal conditions (e.g., solvent, catalyst) .

What mechanistic insights explain its pharmacological activity?

Q. Advanced Mechanistic Studies

  • Enzyme Inhibition Assays : Measures IC₅₀ values against isolated targets (e.g., thromboxane synthase) to confirm direct binding .
  • Metabolic Stability Testing : Evaluates hepatic microsomal degradation to prioritize analogs with >60% stability .

How are reaction byproducts characterized and mitigated?

Q. Byproduct Analysis

  • LC-MS/MS : Identifies dimeric or oxidized byproducts (e.g., [M+16]⁺ peaks indicating hydroxylation) .
  • Kinetic Modeling : Optimizes reaction quenching times to minimize side reactions (e.g., <5% byproducts at 2-hour reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.